1-ethyl-7-methyl-3-(3-oxopiperazine-1-carbonyl)-1,8-naphthyridin-4(1H)-one
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Overview
Description
1-ethyl-7-methyl-3-(3-oxopiperazine-1-carbonyl)-1,8-naphthyridin-4(1H)-one is a synthetic organic compound that belongs to the class of naphthyridines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethyl-7-methyl-3-(3-oxopiperazine-1-carbonyl)-1,8-naphthyridin-4(1H)-one typically involves multi-step organic reactions. Common starting materials may include naphthyridine derivatives, piperazine, and various alkylating agents. The reaction conditions often require specific catalysts, solvents, and temperature control to achieve the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-ethyl-7-methyl-3-(3-oxopiperazine-1-carbonyl)-1,8-naphthyridin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states using oxidizing agents.
Reduction: Reduction of functional groups using reducing agents.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles or electrophiles.
Major Products
The major products formed from these reactions depend on the specific functional groups present and the reaction conditions. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-ethyl-7-methyl-3-(3-oxopiperazine-1-carbonyl)-1,8-naphthyridin-4(1H)-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The compound may modulate biological pathways by binding to these targets and altering their activity.
Comparison with Similar Compounds
Similar Compounds
1-ethyl-7-methyl-1,8-naphthyridin-4(1H)-one: Lacks the piperazine moiety.
3-(3-oxopiperazine-1-carbonyl)-1,8-naphthyridin-4(1H)-one: Lacks the ethyl and methyl groups.
Uniqueness
1-ethyl-7-methyl-3-(3-oxopiperazine-1-carbonyl)-1,8-naphthyridin-4(1H)-one is unique due to its specific substitution pattern, which may confer distinct biological and chemical properties compared to similar compounds.
Properties
Molecular Formula |
C16H18N4O3 |
---|---|
Molecular Weight |
314.34 g/mol |
IUPAC Name |
1-ethyl-7-methyl-3-(3-oxopiperazine-1-carbonyl)-1,8-naphthyridin-4-one |
InChI |
InChI=1S/C16H18N4O3/c1-3-19-8-12(16(23)20-7-6-17-13(21)9-20)14(22)11-5-4-10(2)18-15(11)19/h4-5,8H,3,6-7,9H2,1-2H3,(H,17,21) |
InChI Key |
QFIGVIPIWLHLLV-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=O)C2=C1N=C(C=C2)C)C(=O)N3CCNC(=O)C3 |
Origin of Product |
United States |
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